![molecular formula C9H22N2 B6251476 (3-aminopropyl)(methyl)pentylamine CAS No. 859052-55-4](/img/new.no-structure.jpg)
(3-aminopropyl)(methyl)pentylamine
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Overview
Description
(3-Aminopropyl)(methyl)pentylamine: is a chemical compound with the molecular formula C7H19N3 . It is a derivative of 1,3-propanediamine N-methyl-1,3-propanediamine . This compound is characterized by its amine groups and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminopropyl)(methyl)pentylamine typically involves the reaction of 1,3-propanediamine with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar methods but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume and ensure consistent product quality.
Chemical Reactions Analysis
(3-Aminopropyl)(methyl)pentylamine: undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso compounds or hydroxylamines .
Reduction: Reduction reactions can convert the compound into amine derivatives with different alkyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form new amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Nitroso Compounds: Resulting from the oxidation of amine groups.
Hydroxylamines: Another oxidation product.
Alkylated Amines: Formed through substitution reactions.
Scientific Research Applications
(3-Aminopropyl)(methyl)pentylamine: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-aminopropyl)(methyl)pentylamine exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating biological pathways.
Comparison with Similar Compounds
Ethylenediamine (EDA)
Propylenediamine (PDA)
N-Methyl-1,3-diaminopropane
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Properties
CAS No. |
859052-55-4 |
---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.3 |
Purity |
95 |
Origin of Product |
United States |
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